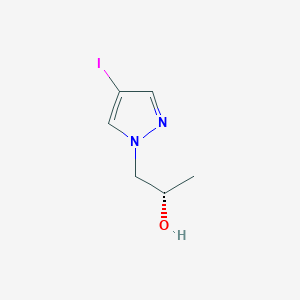
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is a chiral compound that contains a pyrazole ring substituted with an iodine atom and a hydroxyl group on a propanol chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.
Chiral synthesis: The chiral center is introduced by reacting the iodinated pyrazole with a chiral epoxide or a chiral auxiliary.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or H2/Pd (Hydrogen gas with palladium catalyst) can be used.
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) can be used under suitable conditions.
Major Products
Oxidation: Formation of 1-(4-Iodo-1H-pyrazol-1-yl)propan-2-one.
Reduction: Formation of 1-(4-Hydro-1H-pyrazol-1-yl)propan-2-ol.
Substitution: Formation of 1-(4-Amino-1H-pyrazol-1-yl)propan-2-ol or 1-(4-Mercapto-1H-pyrazol-1-yl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The iodine atom and the hydroxyl group may play crucial roles in binding to the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(4-Bromo-1H-pyrazol-1-yl)propan-2-ol
- (S)-1-(4-Chloro-1H-pyrazol-1-yl)propan-2-ol
- (S)-1-(4-Fluoro-1H-pyrazol-1-yl)propan-2-ol
Uniqueness
(S)-1-(4-Iodo-1H-pyrazol-1-yl)propan-2-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher electronegativity of iodine may result in different binding affinities and reaction mechanisms.
Eigenschaften
Molekularformel |
C6H9IN2O |
|---|---|
Molekulargewicht |
252.05 g/mol |
IUPAC-Name |
(2S)-1-(4-iodopyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H9IN2O/c1-5(10)3-9-4-6(7)2-8-9/h2,4-5,10H,3H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
ZUCOZYNVQHJTPN-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](CN1C=C(C=N1)I)O |
Kanonische SMILES |
CC(CN1C=C(C=N1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


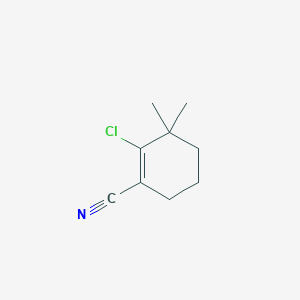
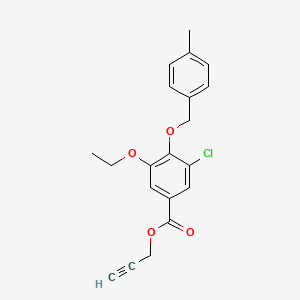
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)
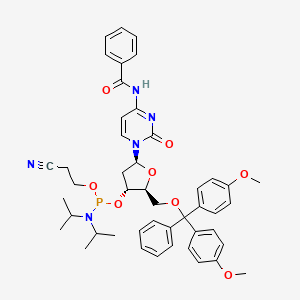
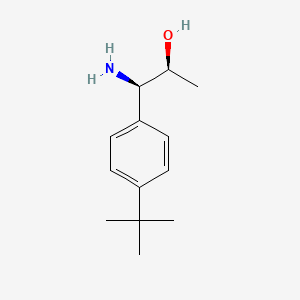
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-6-(thiophen-2-yl)nicotinamide](/img/structure/B13025603.png)
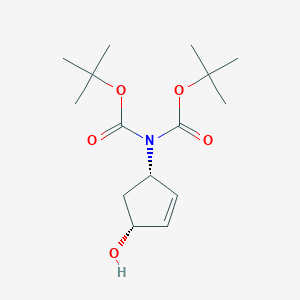
![3-[4-(Boc-amino)phenoxy]azetidine](/img/structure/B13025619.png)
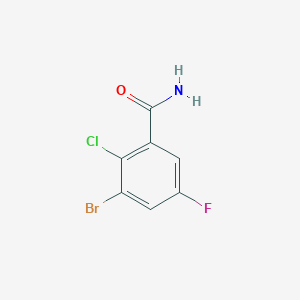

![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)
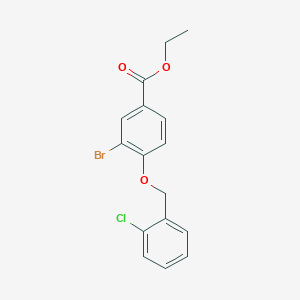
![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)
![2-{Pyrrolo[2,1-f][1,2,4]triazin-5-yl}ethan-1-amine](/img/structure/B13025666.png)
